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Compound of Interest

Compound Name: Manidipine dihydrochloride

Cat. No.: B1676020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application of

manidipine in cardiovascular outcome trials. The information is intended to guide researchers,

scientists, and drug development professionals in understanding the therapeutic potential and

experimental considerations of manidipine, a third-generation dihydropyridine calcium channel

blocker.

Mechanism of Action
Manidipine exerts its antihypertensive effects primarily by blocking voltage-dependent L-type

and T-type calcium channels in vascular smooth muscle cells.[1][2] This dual blockade leads to

vasodilation of both afferent and efferent arterioles in the glomeruli, contributing to its

nephroprotective effects.[2][3] The inhibition of calcium influx prevents the activation of

calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and a

subsequent reduction in blood pressure.[4]

Beyond its direct vasodilatory action, manidipine has been suggested to modulate the

peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which may

contribute to its beneficial metabolic effects.[5][6]

Signaling Pathway of Manidipine's Action
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Manidipine's dual blockade of calcium channels and potential PPAR-γ modulation.

Summary of Key Cardiovascular Outcome Trials
The following tables summarize the quantitative data from key clinical trials investigating the

efficacy and safety of manidipine.

Table 1: Manidipine Monotherapy Trials
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Trial
Patient
Populatio
n

N
Treatmen
t Arms

Duration

Key
Efficacy
Outcome
s

Key
Safety
Outcome
s

MAISH

Study[7][8]

Elderly

(≥60 years)

with

Isolated

Systolic

Hypertensi

on (ISH)

195

1.

Manidipine

10-20

mg/day2.

Amlodipine

5-10

mg/day

12 weeks

- SBP

reduction:

-19.5

mmHg

(Manidipin

e) vs. -18.4

mmHg

(Amlodipin

e) (p=NS)

- Ankle

edema: 4%

(Manidipin

e) vs. 9%

(Amlodipin

e)

Long-term

Efficacy

Study[4]

Mild to

moderate

hypertensi

on

183

1.

Manidipine

10

mg/day2.

Manidipine

20 mg/day

1 year

- Success

rate (DBP

≤90 mmHg

or ≥10

mmHg

reduction):

96.1% (10

mg) vs.

94.5% (20

mg)

- Ankle

edema:

4.9%-

Headache:

3.8%-

Palpitation:

2.7%

Table 2: Manidipine Add-on and Combination Therapy
Trials
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Trial
Patient
Populatio
n

N
Treatmen
t Arms

Duration

Key
Efficacy
Outcome
s

Key
Safety
Outcome
s

AMANDHA

Study[8][9]

[10]

Type 2

diabetes

with

uncontrolle

d

hypertensi

on and

microalbu

minuria on

RAS

blocker

91

1. Add-on

Manidipine

20

mg/day2.

Add-on

Amlodipine

10 mg/day

6 months +

18-month

extension

- Urinary

albumin

excretion

reduction

(6 months):

65.5%

(Manidipin

e) vs. 20%

(Amlodipin

e) (p<0.01)

- Ankle

edema

significantl

y lower

with

Manidipine

DEMAND

Study[11]

[12]

Hypertensi

ve type 2

diabetics

with

albuminuri

a <200

mg/min

380

1.

Manidipine

10

mg/delapril

30 mg2.

Delapril 30

mg3.

Placebo

3 years

- Hazard

ratio for

major CV

events

(combinati

on vs.

placebo):

0.17

(p=0.023)

- Treatment

was well-

tolerated

Manidipine/

Delapril

Combinatio

n[13]

Mild to

moderate

hypertensi

on

400

Factorial

design:

Manidipine

5/10 mg,

Delapril

15/30 mg,

Placebo

6 weeks

- SBP/DBP

reduction

(10 mg/30

mg

combo):

-15/-13

mmHg

- Ankle

edema

incidence

reduced

with

combinatio

n therapy
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MAISH (Manidipine vs. Amlodipine in Isolated Systolic
Hypertension) Study Protocol[7]

Study Design: European, randomized, double-blind, multicenter, parallel-group study.

Patient Population:

Inclusion Criteria: Aged ≥60 years with Isolated Systolic Hypertension (office sitting SBP

160-219 mmHg and DBP <95 mmHg).

Exclusion Criteria: Secondary hypertension, recent major cardiovascular event.

Treatment Protocol:

2-week single-blind placebo run-in period.

Randomization to either manidipine 10 mg/day or amlodipine 5 mg/day.

After 4 weeks, non-responders (sitting SBP ≥140 mmHg) were up-titrated to manidipine 20

mg/day or amlodipine 10 mg/day.

Chlortalidone 25 mg/day could be added if blood pressure remained uncontrolled.

Efficacy and Safety Assessments:

Primary Efficacy Parameter: Proportion of patients with a reduction in office sitting SBP of

≥15 mmHg at the final visit.

Secondary Efficacy Parameters: Proportion of patients with normalized sitting SBP (<140

mmHg), change in mean office trough sitting SBP.

Safety Assessments: Monitoring of adverse events, ECG, and laboratory tests.

AMANDHA (Add-on Manidipine vs. Amlodipine in
Diabetic Hypertensives with Microalbuminuria) Study
Protocol[9][10]
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Study Design: Prospective, randomized, open-label with blinded endpoint evaluation

(PROBE).

Patient Population:

Inclusion Criteria: Patients with type 2 diabetes, uncontrolled hypertension, and persistent

microalbuminuria despite full-dose treatment with a renin-angiotensin system (RAS)

blocker for at least 6 months.

Exclusion Criteria: Serum creatinine >1.5 mg/dL for men or >1.4 mg/dL for women.

Treatment Protocol:

Patients were randomized (2:1 ratio) to receive either add-on manidipine 20 mg/day or

add-on amlodipine 10 mg/day.

The initial study duration was 6 months, with an 18-month extension phase.

Efficacy and Safety Assessments:

Primary Efficacy Parameter: Change in urinary albumin excretion rate.

Secondary Efficacy Parameters: Changes in blood pressure, heart rate, and metabolic

parameters.

Safety Assessments: Recording of all adverse events.

DEMAND (Delapril and Manidipine for Nephroprotection
in Diabetes) Study Protocol[11][12][14]

Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled trial.

Patient Population:

Inclusion Criteria: Hypertensive patients with type 2 diabetes and normo- or micro-

albuminuria (urinary albumin excretion <200 mg/min).

Treatment Protocol:
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Randomization to one of three arms:

Manidipine 10 mg/day plus delapril 30 mg/day.

Delapril 30 mg/day.

Placebo.

Treatment duration of 3 years.

Blood pressure was maintained at ≤120/80 mmHg in all groups with the addition of other

antihypertensive agents if needed.

Efficacy and Safety Assessments:

Primary Outcome: Rate of glomerular filtration rate (GFR) decline, measured by iohexol

plasma clearance.

Secondary Outcomes: Incidence of major cardiovascular events (myocardial infarction,

stroke, heart failure, revascularization, amputation, cardiovascular mortality), retinopathy,

and neuropathy.

Experimental Workflow and Logical Relationships
Manidipine Clinical Trial Workflow
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A generalized workflow for cardiovascular outcome trials involving manidipine.
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Conclusion
Manidipine has demonstrated significant antihypertensive efficacy in various patient

populations, including the elderly with isolated systolic hypertension and individuals with type 2

diabetes and microalbuminuria.[7][8][9] Head-to-head trials suggest that manidipine has a

comparable blood pressure-lowering effect to amlodipine but with a more favorable safety

profile, particularly a lower incidence of ankle edema.[14] Its dual L/T-type calcium channel

blockade offers potential advantages, including nephroprotection, that extend beyond systemic

blood pressure reduction.[2][3] The combination of manidipine with a RAS inhibitor, such as

delapril, has shown additive antihypertensive effects and favorable cardiovascular outcomes.

[11][13] These findings position manidipine as a valuable therapeutic option in the management

of hypertension and related cardiovascular and renal comorbidities. Further research is

warranted to fully elucidate its long-term impact on cardiovascular morbidity and mortality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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